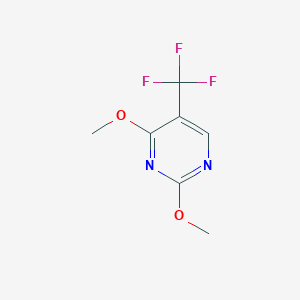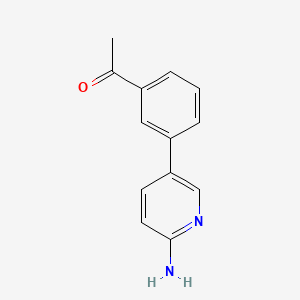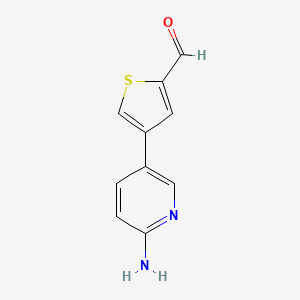
5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, commonly referred to as 5-APCBA, is a synthetic compound produced through a condensation reaction of 6-amino-3-pyridinol and 2-chlorobenzoic acid. It is a white, crystalline solid with a melting point of 183-185 °C and a molecular weight of 219.6 g/mol. 5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent.
科学研究应用
5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent. It is used in the study of enzyme-catalyzed reactions, as a substrate for various enzymes, and as a ligand for protein-binding studies. It is also used in the study of enzyme kinetics, as a ligand in the study of receptor-ligand interactions, and as a substrate for the study of drug-receptor interactions.
作用机制
The mechanism of action of 5-APCBA is not yet fully understood. However, it is known that it binds to certain enzymes and receptors, acting as an inhibitor or activator. It is thought to interact with enzymes by forming a covalent bond with the enzyme's active site. The binding of 5-APCBA to receptors is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
5-APCBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels. This can lead to an increase in the activity of the neurotransmitter and can have a range of effects on the nervous system. It has also been shown to inhibit the enzyme cyclooxygenase, resulting in an anti-inflammatory effect.
实验室实验的优点和局限性
The main advantage of using 5-APCBA in lab experiments is its high purity (95%). This makes it ideal for use in biochemical and pharmacological studies as it is free from contaminants. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 5-APCBA in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions.
未来方向
Future research into 5-APCBA could focus on its potential therapeutic applications. This could include studies into its effects on inflammation, pain, and neurological disorders. Additionally, further research could be conducted into its mechanism of action and its potential interactions with other biochemical and pharmacological agents. Finally, research could be conducted into the synthesis of derivatives of 5-APCBA, which could have potentially useful therapeutic applications.
合成方法
The synthesis of 5-APCBA involves the condensation of 6-amino-3-pyridinol and 2-chlorobenzoic acid in aqueous solution. The reaction is catalyzed by an acid such as hydrochloric acid and is carried out at a temperature of around 80 °C. The reaction is completed within 2-3 hours and yields a white, crystalline solid with a purity of 95%.
属性
IUPAC Name |
5-(6-aminopyridin-3-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHWTRTPIVDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)



![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)



